N-Methyltryptamine N-Methyltryptamine N-methyl Tryptamine (NMT) is a naturally occurring tryptamine which may be derived from L-tryptophan or, indirectly, from serotonin. While substituted NMTs are psychoactive through their effects on monoamine action, NMT appears to be rapidly metabolized by monoamine oxidases. NMT is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
N-Methyltryptamine, also known as dipterine, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. N-Methyltryptamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. N-Methyltryptamine has been primarily detected in urine. N-Methyltryptamine and S-adenosylhomocysteine can be biosynthesized from tryptamine and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methyltryptamine is involved in the tryptophan metabolism pathway.
N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine.
Brand Name: Vulcanchem
CAS No.: 61-49-4
VCID: VC21211554
InChI: InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
SMILES: CNCCC1=CNC2=CC=CC=C21
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

N-Methyltryptamine

CAS No.: 61-49-4

Cat. No.: VC21211554

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methyltryptamine - 61-49-4

Specification

Description N-methyl Tryptamine (NMT) is a naturally occurring tryptamine which may be derived from L-tryptophan or, indirectly, from serotonin. While substituted NMTs are psychoactive through their effects on monoamine action, NMT appears to be rapidly metabolized by monoamine oxidases. NMT is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
N-Methyltryptamine, also known as dipterine, belongs to the class of organic compounds known as tryptamines and derivatives. Tryptamines and derivatives are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine. N-Methyltryptamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. N-Methyltryptamine has been primarily detected in urine. N-Methyltryptamine and S-adenosylhomocysteine can be biosynthesized from tryptamine and S-adenosylmethionine through its interaction with the enzyme indolethylamine N-methyltransferase. In humans, N-methyltryptamine is involved in the tryptophan metabolism pathway.
N-methyltryptamine is a tryptamine alkaloid and a member of tryptamines. It has a role as a metabolite. It derives from a tryptamine.
CAS No. 61-49-4
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-methylethanamine
Standard InChI InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
Standard InChI Key NCIKQJBVUNUXLW-UHFFFAOYSA-N
SMILES CNCCC1=CNC2=CC=CC=C21
Canonical SMILES CNCCC1=CNC2=CC=CC=C21
Melting Point 88.0 °C
87-89°C

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